molecular formula C23H26ClN5O B2812769 N-[(2-chlorophenyl)methyl]-2-{2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251606-37-7

N-[(2-chlorophenyl)methyl]-2-{2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2812769
CAS No.: 1251606-37-7
M. Wt: 423.95
InChI Key: OKZSUGNGUORLLW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-{2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ACAT Inhibitor for Treatment of Diseases

Research indicates that derivatives of imidazol-1-yl acetamide, such as K-604, are potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT inhibitors are potential treatments for diseases involving ACAT-1 overexpression. K-604, in particular, exhibits significant selectivity for ACAT-1 over ACAT-2, and its molecular design enhances oral absorption and aqueous solubility, indicating potential for clinical application in the treatment of ACAT-1 related diseases (Shibuya et al., 2018).

Radiopharmaceutical Applications

Imidazo[1,2-α]pyridine derivatives, structurally related to N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide, have been studied as potential radioligands for imaging Peripheral Benzodiazepine Receptors (PBR) using SPECT and PET imaging techniques. These compounds exhibit high affinity and selectivity for PBR, making them promising for studying PBR in vivo (Katsifis et al., 2000).

Fluorescent Probes for Mercury Ion Detection

Research has also explored the use of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions. These findings suggest potential applications in environmental monitoring and safety assessments, where sensitive and selective detection of mercury ions is crucial (Shao et al., 2011).

Anticancer Drug Potential

In another study, palladium complexes with imidazolium salts derived from 1-benzyl-1H-imidazole and 2-chloro-N-(pyridin-2-ylmethyl)acetamide were synthesized. These palladium complexes showed potential as anticancer drugs, highlighting the significance of N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide and its derivatives in the development of new cancer therapies (Lee et al., 2015).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c1-17-7-11-28(12-8-17)21-14-18(6-9-25-21)23-26-10-13-29(23)16-22(30)27-15-19-4-2-3-5-20(19)24/h2-6,9-10,13-14,17H,7-8,11-12,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZSUGNGUORLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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